molecular formula C20H24N2O B1203194 N-[3-(10,11-Dihydro-5H-dibenzo[b,f]azepin-5-yl)propyl]-N-methylacetamide CAS No. 23047-26-9

N-[3-(10,11-Dihydro-5H-dibenzo[b,f]azepin-5-yl)propyl]-N-methylacetamide

Cat. No.: B1203194
CAS No.: 23047-26-9
M. Wt: 308.4 g/mol
InChI Key: CNKJDYQMSWTPRH-UHFFFAOYSA-N
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Description

N-[3-(10,11-Dihydro-5H-dibenzo[b,f]azepin-5-yl)propyl]-N-methylacetamide is a chemical compound that belongs to the class of dibenzazepine derivatives. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. It is structurally characterized by the presence of a dibenzazepine core, which is a tricyclic structure, and a propyl chain linked to an acetamide group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(10,11-Dihydro-5H-dibenzo[b,f]azepin-5-yl)propyl]-N-methylacetamide typically involves the following steps:

    Formation of the Dibenzazepine Core: The dibenzazepine core can be synthesized through a cyclization reaction of appropriate precursors, such as biphenyl derivatives, under acidic or basic conditions.

    Attachment of the Propyl Chain: The propyl chain is introduced through a nucleophilic substitution reaction, where a suitable leaving group on the dibenzazepine core is replaced by a propyl group.

    Formation of the Acetamide Group: The final step involves the acylation of the propylamine derivative with acetic anhydride or acetyl chloride to form the acetamide group.

Industrial Production Methods

In industrial settings, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[3-(10,11-Dihydro-5H-dibenzo[b,f]azepin-5-yl)propyl]-N-methylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the dibenzazepine core or propyl chain are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction may produce amines or alcohols.

Scientific Research Applications

N-[3-(10,11-Dihydro-5H-dibenzo[b,f]azepin-5-yl)propyl]-N-methylacetamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-[3-(10,11-Dihydro-5H-dibenzo[b,f]azepin-5-yl)propyl]-N-methylacetamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit the reuptake of neurotransmitters such as norepinephrine and serotonin, thereby increasing their levels in the synaptic cleft and enhancing neurotransmission. This action is mediated through the inhibition of transporter proteins responsible for the reuptake of these neurotransmitters .

Comparison with Similar Compounds

Similar Compounds

    Desipramine: A tricyclic antidepressant with a similar dibenzazepine core structure.

    Imipramine: Another tricyclic antidepressant with a similar mechanism of action.

    Amitriptyline: A tricyclic antidepressant with a slightly different structure but similar therapeutic effects.

Uniqueness

N-[3-(10,11-Dihydro-5H-dibenzo[b,f]azepin-5-yl)propyl]-N-methylacetamide is unique due to its specific structural modifications, which may confer distinct pharmacological properties and therapeutic potential compared to other similar compounds. Its unique propyl chain and acetamide group may influence its interaction with molecular targets and its overall efficacy and safety profile.

Properties

IUPAC Name

N-[3-(5,6-dihydrobenzo[b][1]benzazepin-11-yl)propyl]-N-methylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O/c1-16(23)21(2)14-7-15-22-19-10-5-3-8-17(19)12-13-18-9-4-6-11-20(18)22/h3-6,8-11H,7,12-15H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNKJDYQMSWTPRH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N(C)CCCN1C2=CC=CC=C2CCC3=CC=CC=C31
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40943129
Record name N-[3-(10,11-Dihydro-5H-dibenzo[b,f]azepin-5-yl)propyl]-N-methylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40943129
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23047-26-9, 20872-53-1
Record name N-Acetyldesipramine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023047269
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-[3-(10,11-Dihydro-5H-dibenzo[b,f]azepin-5-yl)propyl]-N-methylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40943129
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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